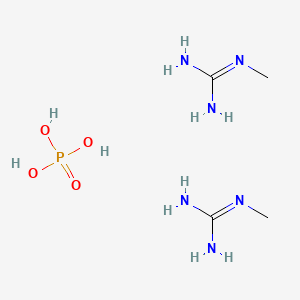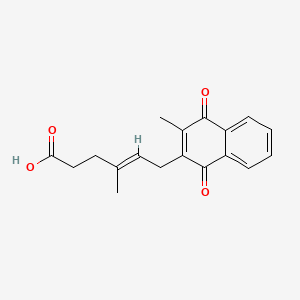
Syk Inhibitor
Übersicht
Beschreibung
OXSI-2 is a chemical compound known for its potent inhibitory effects on spleen tyrosine kinase (Syk). Spleen tyrosine kinase is a non-receptor protein tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
OXSI-2 can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthetic route typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of an indole derivative with a sulfonamide compound under controlled conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the oxindole core structure.
Functionalization: Further functionalization of the oxindole core is carried out to introduce specific substituents, enhancing the compound’s bioactivity.
Industrial Production Methods
Industrial production of OXSI-2 involves scaling up the laboratory synthesis process. The key steps include:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The crude product is purified using techniques like recrystallization and chromatography to obtain high-purity OXSI-2.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
OXSI-2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: OXSI-2 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen am Oxindol-Kern zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide und Arylhalogenide unter basischen oder sauren Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von OXSI-2 mit modifizierten funktionellen Gruppen, die unterschiedliche Bioaktivitäten und Eigenschaften aufweisen können .
Wissenschaftliche Forschungsanwendungen
OXSI-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Immunologie: OXSI-2 wird verwendet, um die Signalwege von Immunzellen, insbesondere B-Zellen und Mastzellen, zu untersuchen. Es hilft, die Rolle der Milz-Tyrosinkinase bei Immunreaktionen zu verstehen.
Entzündung: Die Verbindung wird in der Forschung über entzündliche Erkrankungen eingesetzt, da sie die Aktivierung von Inflammasomen und die Freisetzung von proinflammatorischen Zytokinen hemmen kann.
Krebsforschung: OXSI-2 wird auf sein Potenzial untersucht, die Proliferation und das Überleben von Krebszellen durch die gezielte Ansteuerung der Milz-Tyrosinkinase-vermittelten Signalwege zu hemmen.
Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Therapeutika, die auf die Milz-Tyrosinkinase abzielen.
Wirkmechanismus
OXSI-2 übt seine Wirkung durch Hemmung der Aktivität der Milz-Tyrosinkinase aus. Der Mechanismus beinhaltet:
Bindung an die Milz-Tyrosinkinase: OXSI-2 bindet an die aktive Stelle der Milz-Tyrosinkinase und verhindert so deren Phosphorylierung und anschließende Aktivierung.
Hemmung der nachgeschalteten Signalübertragung: Durch Hemmung der Milz-Tyrosinkinase blockiert OXSI-2 die nachgeschalteten Signalwege, die die Aktivierung von Immunzellen, Entzündungen und Zellproliferation vermitteln.
Molekulare Ziele: Das primäre molekulare Ziel von OXSI-2 ist die Milz-Tyrosinkinase, aber es kann auch mit anderen Proteinen interagieren, die an verwandten Signalwegen beteiligt sind.
Wirkmechanismus
OXSI-2 exerts its effects by inhibiting the activity of spleen tyrosine kinase. The mechanism involves:
Binding to Spleen Tyrosine Kinase: OXSI-2 binds to the active site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation.
Inhibition of Downstream Signaling: By inhibiting spleen tyrosine kinase, OXSI-2 blocks the downstream signaling pathways that mediate immune cell activation, inflammation, and cell proliferation.
Molecular Targets: The primary molecular target of OXSI-2 is spleen tyrosine kinase, but it may also interact with other proteins involved in related signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fostamatinib: Ein weiterer Milz-Tyrosinkinase-Inhibitor mit ähnlichen inhibitorischen Wirkungen, jedoch unterschiedlichen pharmakokinetischen Eigenschaften.
Entospletinib: Ein Milz-Tyrosinkinase-Inhibitor der zweiten Generation mit verbesserter Selektivität und Potenz.
Cerdulatinib: Ein dualer Inhibitor der Milz-Tyrosinkinase und Januskinase, der ein breiteres therapeutisches Potenzial bietet.
Einzigartigkeit von OXSI-2
OXSI-2 ist aufgrund seiner spezifischen Bindungsaffinität und inhibitorischen Potenz gegenüber der Milz-Tyrosinkinase einzigartig. Es weist eine ausgeprägte chemische Struktur auf, die eine selektive Hemmung der Milz-Tyrosinkinase-vermittelten Signalwege ermöglicht, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und Arzneimittelentwicklung macht .
Eigenschaften
IUPAC Name |
(3Z)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-21-10-11(13-4-2-3-5-17(13)21)8-15-14-9-12(25(19,23)24)6-7-16(14)20-18(15)22/h2-10H,1H3,(H,20,22)(H2,19,23,24)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKHXLFEYOOYEY-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956296-96-0 | |
| Record name | OXSI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956296960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXSI-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YZ3QBQ97C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)


![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)




![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)
